molecular formula C19H17N5OS2 B2989035 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797084-15-1

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2989035
CAS RN: 1797084-15-1
M. Wt: 395.5
InChI Key: GJTWIHYIKUIRPD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiophene ring, and a thiadiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Heterocyclic Synthesis

The compound N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, due to its complex structure, plays a significant role in the synthesis of heterocyclic compounds. Research has shown that benzo[b]thiophen-2-yl-hydrazonoesters can be synthesized through coupling reactions involving diazo compounds and cyanoacetate or acetoacetate derivatives. These esters exhibit reactivity towards various nitrogen nucleophiles, leading to the formation of a wide range of heterocyclic derivatives including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives. This demonstrates the compound's utility in expanding the chemical space of heterocyclic compounds with potential applications in medicinal chemistry and material science (Mohareb et al., 2004).

Gas-phase Pyrolysis

Another significant application is in the gas-phase pyrolysis for heterocyclic synthesis. Studies on gas-phase pyrolyses of related compounds have provided insights into homogeneous and unimolecular reactions that can be harnessed for synthesizing substituted aminoazoles. This method offers a cleaner, potentially more efficient pathway for the generation of novel heterocycles, which could have implications for the development of new pharmaceuticals and agrochemicals (Al-Awadi & Elnagdi, 1997).

Carbonic Anhydrase Inhibition

Research into metal complexes of compounds structurally similar to this compound has revealed strong carbonic anhydrase inhibitory properties. Such studies are crucial in the search for new therapeutic agents against conditions like glaucoma, epilepsy, and altitude sickness, where carbonic anhydrase inhibitors play a therapeutic role. The synthesis and characterization of these complexes contribute to the understanding of structure-activity relationships and the development of more potent inhibitors (Büyükkıdan et al., 2013).

Antimicrobial and Anticancer Activity

The structural features of compounds related to this compound have been exploited in the design and synthesis of novel heterocycles with potential antimicrobial and anticancer activities. For example, the synthesis of thiazole-aminopiperidine hybrid analogues and their evaluation against Mycobacterium tuberculosis highlight the potential of such compounds in addressing critical global health challenges. Similarly, the development of innovative heterocycles incorporating a thiadiazole moiety for insecticidal assessment underscores the versatility of these compounds in contributing to agricultural pest control (Jeankumar et al., 2013; Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-19(13-5-6-14-15(10-13)23-27-22-14)20-7-8-24-17(12-3-4-12)11-16(21-24)18-2-1-9-26-18/h1-2,5-6,9-12H,3-4,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTWIHYIKUIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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